Guanylmelamine Hemisulfate
Description
Properties
Molecular Formula |
C₄H₈N₈· 1/2 H₂SO₄ |
|---|---|
Molecular Weight |
266.08 |
Synonyms |
N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine Hemisulfate; (4,6-diamino-1,3,5-triazin-2-yl)guanidine Hemisulfate; (4,6-Diamino-s-triazin-2-yl)guanidine Hemisulfate; (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine Hemisulfate; Monoguany |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Guanylmelamine Hemisulfate
Precursor Chemistry and Reaction Optimization for Guanylmelamine (B105420) Formation
The formation of the guanylmelamine structure is fundamentally dependent on the chemical manipulation of nitrogen-rich precursors. The optimization of these reactions involves precise control over temperature, pressure, solvents, and catalytic agents to guide the complex series of condensation and cyclization reactions.
Synthesis from Cyanomelamine (B126142) Precursors
The synthesis of guanylmelamine starting from cyanomelamine precursors is not a prominently documented pathway in the reviewed scientific literature. Chemical synthesis predominantly focuses on building the guanylmelamine structure from smaller, more reactive nitrogen-containing molecules rather than modifying a pre-existing melamine (B1676169) core. The reactivity of the triazine ring in melamine and the conditions required for a guanylation reaction present significant synthetic challenges, leading researchers to favor alternative, more efficient pathways.
Utilization of Dicyandiamide (B1669379) in Guanylmelamine Synthesis
Dicyandiamide (cyanoguanidine) stands out as the principal and most effective precursor for the synthesis of guanylmelamine. It serves as a versatile building block, containing the necessary arrangement of nitrogen and carbon atoms to form both the triazine ring and the appended guanidine (B92328) group.
A primary method involves the treatment of dicyandiamide with a substantially anhydrous hydrogen halide, such as hydrogen chloride (HCl), in an inert solvent. epo.org This process typically yields a mixture of mono-, di-, and triguanylmelamine hydrochlorides. The reaction can be conducted in various solvents, including phenol (B47542) or toluene, at temperatures ranging from 55°C to 180°C. epo.org The initial reaction involves the transformation of dicyandiamide, which under the influence of the acid, rearranges and polymerizes to form the stable s-triazine ring characteristic of melamine, with an integrated guanidinyl functional group. In the presence of ammonia (B1221849), dicyandiamide is known to dissociate into cyanamide (B42294), which can then be fixed as guanidine, a key intermediate in the formation of melamine and related compounds. nii.ac.jp
Role of Ammonium (B1175870) Salts and Acid Addition Salts in Guanylmelamine Formation
Acid addition salts, particularly hydrogen halides, play a crucial role in the synthesis of guanylmelamine from dicyandiamide. epo.org The acid acts as a catalyst, facilitating the complex cyclization and condensation reactions. By protonating the cyano groups within the dicyandiamide molecule, the acid increases their electrophilicity, making them more susceptible to nucleophilic attack and promoting the formation of the triazine ring. The reaction of dicyandiamide with anhydrous HCl, for example, directly produces a mixture of guanylmelamine hydrochlorides. epo.org
Ammonium salts and ammonia are also significant in the broader context of melamine and guanidine chemistry. In reactions starting from dicyandiamide under pressure with liquid ammonia, guanidine has been isolated as an intermediate product. nii.ac.jp While not directly forming guanylmelamine in this specific context, it highlights the role of ammonia in creating the foundational guanidine structure. In the purification of guanylmelamine, ammonium hydroxide (B78521) is used to neutralize the sulfate (B86663) salt to precipitate the free base, demonstrating the utility of ammonium compounds in the isolation stages of the synthesis. epo.org
Targeted Synthesis of Guanylmelamine Hemisulfate
The targeted synthesis of this compound involves two distinct phases: the initial formation of the guanylmelamine base and its subsequent conversion into a stable salt. The control over the reaction conditions is paramount to selectively isolate the desired guanylmelamine species for the final salt formation.
Salt Formation Methodologies
This compound is the hemisulfate salt of the guanylmelamine base, indicating a 2:1 stoichiometric ratio of the organic base to sulfuric acid. epo.org The formation of this salt is a straightforward acid-base reaction. The guanylmelamine free base, which is moderately soluble in hot water, is treated with sulfuric acid. epo.org The basic nitrogen centers of the guanylmelamine molecule accept protons from the sulfuric acid, resulting in the formation of the corresponding salt. This process is a common strategy to improve the stability and handling of organic bases. The resulting this compound can then be isolated from the solution, often through crystallization by cooling or the addition of a solvent in which the salt is less soluble.
| Reactant 1 | Reactant 2 | Molar Ratio (Base:Acid) | Product |
|---|---|---|---|
| Guanylmelamine (Free Base) | Sulfuric Acid (H₂SO₄) | 2:1 | This compound |
Control of Mono-, Di-, and Tri-Guanylmelamine Isolation
The reaction of dicyandiamide with hydrogen halides typically results in a mixture of mono-, di-, and triguanylmelamines. epo.org The control and selective isolation of these compounds are critical for obtaining a pure final product. Research has shown that the choice of solvent and reaction temperature can significantly influence the product distribution.
Specifically, conducting the reaction between dicyandiamide and hydrogen chloride in a solvent system consisting of hydrocarbon-tertiary amine or nitrohydrocarbon-tertiary amine solutions allows for greater control. epo.org By maintaining a temperature range of 90-125°C, the formation of monoguanylmelamine can be favored, yielding the product in high purity with only minor quantities of the di- and tri-substituted analogues. epo.org Following the initial reaction, the different guanylmelamine hydrochlorides can be separated based on their varying properties, such as solubility in different solvents, allowing for the isolation of the desired monoguanylmelamine for subsequent conversion to the hemisulfate salt. epo.org
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Solvent System | Hydrocarbon-tertiary amine or Nitrohydrocarbon-tertiary amine | Favors formation of Monoguanylmelamine in excellent yield | epo.org |
| Temperature | 90-125°C | ||
| Product Mixture | Mixed Guanylmelamine Hydrochlorides in Phenol | Isolation of 29.6g Mono-, 20.7g Di-, and 4.5g Triguanylmelamine from a 113g mixture | epo.org |
Green Chemistry Approaches and Sustainable Synthesis Strategies
The growing emphasis on environmental stewardship in the chemical industry has spurred significant research into green and sustainable synthetic methodologies for a wide range of compounds, including those structurally related to this compound. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste streams. In contrast, green chemistry approaches aim to mitigate environmental impact by focusing on principles such as waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the utilization of renewable feedstocks.
Research into the synthesis of melamine and guanidine derivatives has highlighted several key strategies that align with the principles of green chemistry. These include the adoption of alternative energy sources like microwave irradiation, the use of environmentally benign solvents or solvent-free conditions, and the development of recyclable and non-toxic catalysts. nih.govresearchgate.net These advancements provide a framework for developing more sustainable synthetic pathways for this compound.
Microwave-Assisted Synthesis
One of the most prominent green chemistry techniques is the use of microwave irradiation as an alternative to conventional heating. youtube.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings and increased product throughput. youtube.comnih.gov For instance, the synthesis of 2,4-diamino-1,3,5-triazine derivatives, which share the core triazine structure with guanylmelamine, has been successfully achieved by reacting dicyandiamide with nitriles under microwave irradiation. researchgate.net This method is considered a green procedure due to the substantial reduction in solvent use, shortened reaction duration, and simplified purification process. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2,4-diamino-6-phenyl-1,3,5-triazine
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Starting Materials | Dicyandiamide, Benzonitrile | Dicyandiamide, Benzonitrile |
| Solvent | 1-Pentanol | DMSO (minimal) |
| Reaction Time | 24 hours | 10 minutes |
| Yield | Good | Good |
| Reference | researchgate.net | researchgate.net |
Solvent-Free and Alternative Solvent Systems
A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution. nih.gov This has led to the exploration of solvent-free reactions and the use of greener, more sustainable solvents.
Solvent-Free Conditions: Conducting reactions in the absence of a solvent (neat conditions) is a highly effective green strategy that reduces waste and can simplify product work-up. nih.govresearchgate.net Microwave-assisted organic reactions, for example, can often be performed without a solvent, further enhancing their environmental credentials. nih.govrsc.org
Aqueous Synthesis: Water is considered the ideal green solvent due to its non-toxicity, availability, and safety profile. Eco-friendly methods for synthesizing cyclic arylguanidines have been developed using water as the reaction medium, demonstrating the viability of aqueous routes for related compounds. nih.gov
Green Solvents: When a solvent is necessary, the focus shifts to replacing hazardous ones with more benign alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective replacements for traditional VOCs in pharmaceutical synthesis, often improving yields and simplifying reaction conditions. mdpi.com
Advanced Catalytic Strategies
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The development of novel catalytic systems is crucial for the sustainable synthesis of complex molecules.
Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, avoids the use of potentially toxic and expensive heavy metals. rsc.org Guanidine and its derivatives have themselves been employed as organocatalysts in various organic transformations. nih.gov
Heterogeneous and Recyclable Catalysts: A key sustainable approach involves using heterogeneous catalysts—catalysts in a different phase from the reactants—which can be easily separated from the reaction mixture and reused. nih.gov For example, a nano-ordered melamine-based organocatalyst has been developed for the synthesis of other nitrogen-containing heterocycles. This catalyst proved to be efficient, recyclable for multiple runs with minimal loss of activity, and promoted reactions under environmentally benign conditions. nih.gov The use of such recyclable systems aligns with the principles of waste reduction and improved process efficiency.
Table 2: Overview of Green Chemistry Strategies in the Synthesis of Related Guanidine and Triazine Compounds
| Strategy | Technique/Reagent | Key Advantages | Applicable Compound Class | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave Irradiation | Drastically reduced reaction times; energy savings; often enables solvent-free conditions. | 2,4-diamino-1,3,5-triazines | researchgate.netyoutube.com |
| Sustainable Solvents | Solvent-Free (Neat) Reaction | Eliminates solvent waste; simplifies purification. | Pyrimido[1,2-a]benzimidazoles | nih.govrsc.org |
| Aqueous (H₂O) Medium | Non-toxic, safe, and environmentally benign. | Cyclic Arylguanidines | nih.gov | |
| Advanced Catalysis | Organocatalysis | Metal-free, avoiding heavy metal contamination. | Pyrimido[1,2-a]benzimidazoles | rsc.org |
| Recyclable Heterogeneous Catalyst | Easy separation and reuse; reduces waste; cost-effective over multiple cycles. | 1,2,4-triazoloquinazolinones | nih.gov |
The application of these green chemistry principles—ranging from microwave assistance and solvent minimization to the design of recyclable catalysts—offers promising pathways for the sustainable synthesis of this compound, reducing the environmental footprint while maintaining high efficiency and product quality.
Advanced Structural Elucidation and Supramolecular Interactions of Guanylmelamine Hemisulfate
Crystallographic Analysis of Guanylmelamine (B105420) Hemisulfate Solids
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a solid, providing definitive insights into molecular structure, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
While specific experimental data for guanylmelamine hemisulfate is not publicly available, a representative table of expected bond lengths and angles can be compiled based on known values for similar structures, such as guanidinium (B1211019) salts and triazine derivatives. iucr.orgresearchgate.netacs.org
Interactive Table 1: Predicted Molecular Geometry Parameters for Guanylmelamine Cation This table presents predicted data based on analogous chemical structures. The data is for illustrative purposes and does not represent published experimental findings for this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length (Å) | C (triazine) | N (ring) | ~1.34 Å | |
| C (triazine) | N (amino) | ~1.36 Å | ||
| C (guanidinium) | N (guanidinium) | ~1.33 Å | ||
| Bond Angle (°) | N (ring) | C (triazine) | N (ring) | ~126° |
| N (amino) | C (triazine) | N (ring) | ~117° |
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. scielo.brscielo.br Each crystalline phase of this compound would produce a unique diffraction pattern, characterized by a specific set of diffraction peak positions (2θ angles) and relative intensities.
By comparing the experimental PXRD pattern of a sample to a reference database or a pattern simulated from single-crystal data, one can confirm its identity and purity. Furthermore, PXRD is crucial for studying how different crystallization conditions (e.g., solvent, temperature) might lead to different polymorphs, each potentially having distinct physical properties. For example, studies on tripotassium sodium sulfate (B86663) have shown how milling time can affect the crystalline phase and grain size. scielo.br
Interactive Table 2: Representative Powder X-ray Diffraction Data This table presents a hypothetical PXRD pattern for a crystalline phase of this compound for illustrative purposes.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 80 |
| 21.1 | 4.21 | 100 |
| 25.8 | 3.45 | 65 |
| 28.3 | 3.15 | 30 |
Vibrational and Electronic Spectroscopic Investigations
Spectroscopic techniques provide detailed information about the chemical bonds, functional groups, and electronic structure of a molecule.
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bruker.comnih.gov An FTIR spectrum arises from the absorption of infrared radiation by molecules with a changing dipole moment, while Raman spectroscopy measures the light scattered from molecules with a changing polarizability. nih.gov
For this compound, these techniques would provide a characteristic "fingerprint" based on its functional groups. Key vibrational modes would include:
N-H stretching from the amino and guanidinium groups, typically appearing in the 3100-3500 cm⁻¹ region.
C=N and C-N stretching vibrations of the triazine ring and guanidinium group, expected in the 1200-1680 cm⁻¹ range. researchgate.netmdpi.com
Triazine ring deformation modes, which are often observed at lower wavenumbers (e.g., ~800 cm⁻¹). researchgate.netacs.org
S-O stretching vibrations from the sulfate anion, which would exhibit strong, characteristic peaks, typically around 1100 cm⁻¹. researchgate.net
Interactive Table 3: Predicted Principal Vibrational Bands for this compound This table outlines the expected vibrational frequencies based on typical functional group absorptions.
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3450 - 3300 | N-H stretching (amino groups) | FTIR, Raman |
| 3200 - 3100 | N-H stretching (guanidinium) | FTIR, Raman |
| 1680 - 1630 | C=N stretching (guanidinium) / N-H bending | FTIR, Raman |
| 1580 - 1450 | Triazine ring C=N stretching | FTIR, Raman |
| ~1100 | S-O stretching (sulfate) | FTIR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment Studies
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would show signals for the protons of the amino (-NH₂) and guanidinium groups. These signals would likely be broad due to proton exchange and quadrupolar coupling with nitrogen. Their chemical shifts would be influenced by the solvent and concentration. nih.govdocbrown.info
¹³C NMR: The carbon NMR spectrum would provide distinct signals for the carbon atoms in the triazine ring and the central carbon of the guanidinium group. The chemical shifts would confirm the electronic environment of each carbon atom.
Isotopic enrichment studies, such as replacing ¹⁴N with ¹⁵N, could be employed to obtain sharper signals and more detailed structural information by overcoming the quadrupolar broadening effect of ¹⁴N.
Interactive Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts This table presents estimated chemical shifts (in ppm) for the guanylmelamine cation in a suitable solvent like DMSO-d₆. These are predictive values.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | C (triazine, amino-substituted) | ~167 ppm |
| ¹³C | C (triazine, guanidino-substituted) | ~170 ppm |
| ¹³C | C (guanidinium) | ~158 ppm |
| ¹H | -NH₂ (amino groups) | 6.5 - 7.5 ppm (broad) |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. chemguide.co.uk In the analysis of a salt like this compound, the technique would typically detect the cationic part of the molecule. The molecular ion of guanylmelamine (C₄H₈N₈) would be observed, confirming its molecular formula.
The fragmentation pattern provides structural information. High-energy ionization would cause the molecular ion to break apart into smaller, stable fragments. libretexts.orgyoutube.com Common fragmentation pathways for guanylmelamine would likely involve the loss of small neutral molecules like ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or cleavage of the guanidinium group.
Interactive Table 5: Mass Spectrometry Data for the Guanylmelamine Cation
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
|---|---|---|
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 151 | Low | [M - NH₃]⁺ |
| 126 | High | [M - CH₂N₂]⁺ |
| 85 | Moderate | [C₂H₃N₅]⁺ (Triazine fragment) |
| 68 | High | [CH₄N₄]⁺ (Guanidino-triazine fragment) |
Photoluminescence Spectroscopy for Electronic Properties
The electronic properties and photoluminescence behavior of this compound have not been specifically reported. However, the photophysical properties of compounds containing the 1,3,5-triazine (B166579) core, which is a key structural component of guanylmelamine, have been a subject of interest. Generally, the fluorescence of triazine derivatives can be tuned by the introduction of different substituent groups. For instance, the presence of electron-donating and electron-accepting groups can lead to intramolecular charge transfer, which influences the emission and absorption spectra.
In related bis(pyridyl-1,3,5-triazine) ligands, luminescence properties are observed, with emission typically occurring in the 300–550 nm range. The electronic transitions in such systems are often of a π → π* nature. For this compound, it can be hypothesized that the electronic properties would be influenced by the interplay between the electron-rich triazine ring and the guanidinium group. The protonation state of the guanylmelamine moiety, as well as its interaction with the hemisulfate anion, would likely play a significant role in its electronic structure and any potential luminescent characteristics. Without experimental data, any discussion on the specific electronic transitions and photoluminescence of this compound remains speculative.
Supramolecular Assembly and Hydrogen Bonding Networks
The self-assembly of molecules into well-defined supramolecular structures is governed by non-covalent interactions, with hydrogen bonding being a particularly dominant force in compounds rich in hydrogen bond donors and acceptors, such as guanylmelamine.
Guanylmelamine possesses multiple amine and imine groups on both the triazine ring and the guanidinium moiety, making it an excellent candidate for forming extensive hydrogen-bonding networks. The self-assembly of melamine (B1676169) and its derivatives is a well-studied area, often leading to the formation of tapes, rosettes, and layered structures through N-H···N and N-H···O hydrogen bonds.
In the case of this compound, the protonated guanylmelamine cation would act as a potent hydrogen bond donor. It is expected that the primary intermolecular interactions would involve the hydrogen atoms of the amino and guanidinium groups forming hydrogen bonds with the nitrogen atoms of the triazine ring of adjacent molecules and the oxygen atoms of the sulfate anions. These interactions are the driving force for the self-assembly into predictable patterns. The planarity of the triazine ring also allows for potential π-π stacking interactions, which could further stabilize the supramolecular architecture.
The hemisulfate anion (HSO₄⁻) or sulfate anion (SO₄²⁻) is known to be an effective structure-directing agent in the crystal engineering of organic salts. Its tetrahedral geometry and ability to accept multiple hydrogen bonds allow it to act as a node, connecting several cationic units.
In the context of this compound, the sulfate anion would be a primary acceptor for the numerous hydrogen bond donors of the guanylmelamine cation. The N-H···O hydrogen bonds between the cation and the anion would be a defining feature of the crystal packing. The charge-assisted nature of these hydrogen bonds would make them particularly strong and directional, thus exerting significant control over the final supramolecular architecture. The sulfate anion can bridge multiple guanylmelamine cations, leading to the formation of one-, two-, or three-dimensional networks. The specific connectivity would depend on the stoichiometry and the spatial arrangement of the hydrogen bond donors on the cation relative to the acceptors on the anion.
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. For this compound, the key synthons (structural units formed by intermolecular interactions) would be based on the robust hydrogen bonding between the guanylmelamine cation and the sulfate anion.
Chemical Reactivity and Mechanistic Studies of Guanylmelamine Hemisulfate
Reactivity in Polymerization and Curing Processes
Guanylmelamine (B105420) and its derivatives are recognized for their role in modifying and curing polymer systems, particularly epoxy resins. The presence of multiple active hydrogen atoms on its amino and guanidino groups allows it to function as a potent curing agent and accelerator.
Interactions with Epoxy Resins and Curable Compositions
Guanylmelamine hemisulfate can be incorporated into epoxy resin compositions to influence the curing process. Guanidine (B92328) derivatives, in general, have been shown to be effective curing accelerators, particularly for cold-curing epoxy systems that also contain an amine curing agent. google.com The primary interaction involves the reaction of the active hydrogens on the guanylmelamine molecule with the epoxide rings of the resin. threebond.co.jp This reaction leads to the opening of the epoxy ring and the formation of a covalent bond, initiating the polymerization process.
The effectiveness of an amine-based curing agent is often determined by the number of active hydrogen atoms available for reaction. threebond.co.jp For a polymer to become fully crosslinked, the curing agent must typically have more than two active hydrogen atoms per molecule. threebond.co.jp Compounds like melamine (B1676169) are used to create thermosetting resins with high thermal stability and favorable dielectric properties. mdpi.com Guanylmelamine, as a derivative, participates in similar reactions, contributing to the development of the polymer network. The optimal loading of the curing agent is generally achieved when the number of moles of epoxy groups is equivalent to the number of moles of active hydrogens from the amine. specialchem.com
Mechanisms of Cross-linking and Polymer Network Formation
The formation of a three-dimensional polymer network is the fundamental outcome of the curing process. This process, known as cross-linking, imparts mechanical stability and thermoset properties to the material. rsdjournal.orgmdpi.com When this compound is used in an epoxy system, its amino and guanidino groups act as nucleation sites for cross-linking.
The mechanism involves a step-wise reaction:
An active hydrogen from a primary amine group on the guanylmelamine attacks an epoxy group, forming a secondary amine. threebond.co.jp
The newly formed secondary amine, still possessing an active hydrogen, can then react with another epoxy group. threebond.co.jp
This process continues, with the guanylmelamine molecule becoming a junction point, covalently bonded to multiple epoxy resin chains. The result is a highly cross-linked, three-dimensional network. mdpi.com
The structure of the cross-linking agent significantly influences the properties of the final cured polymer. mdpi.com The rigid triazine ring of guanylmelamine can contribute to a higher glass transition temperature (Tg) and improved thermal stability in the resulting polymer network compared to more flexible aliphatic amine curing agents. mdpi.com
Below is a table summarizing the role of functional groups in the cross-linking process.
| Functional Group on Guanylmelamine | Role in Cross-linking | Bond Type Formed | Impact on Polymer Network |
|---|---|---|---|
| Primary Amine (-NH2) | Initiates epoxy ring-opening | Covalent (C-N) | Forms primary linkages between polymer chains |
| Secondary Amine (-NH-) | Continues cross-linking after initial reaction | Covalent (C-N) | Creates branch points and increases network density |
| Guanidino Group | Provides additional active hydrogens for reaction | Covalent (C-N) | Enhances cross-link density and network rigidity |
Thermal Decomposition Pathways and Stability Studies
The thermal stability and decomposition behavior of this compound are critical for its applications, particularly in flame retardant materials. Like melamine itself, its decomposition is an endothermic process that absorbs heat and releases non-flammable gases.
Endothermic Decomposition Reactions
Gas-Phase Product Evolution during Thermal Treatment
Upon heating, this compound decomposes, releasing a variety of gaseous products. The evolution of these gases contributes to a flame-retardant effect by diluting flammable gases in the gas phase and forming a protective char layer on the material's surface.
Studies on the thermal decomposition of related compounds provide insight into the expected products:
Melamine: Decomposes to produce ammonia (B1221849) (NH3) and other nitrogen-containing species. nih.gov The initial pathways at high temperatures include the elimination of NH2 groups and ring-opening reactions, leading to final products like NH3, H2, and HCN. nih.gov
Guanidine Nitrate: Decomposes to yield cyanamide (B42294) (HNCNH) and ammonia (NH3) through various pathways. jes.or.jp
Based on these related compounds, the thermal decomposition of this compound is anticipated to evolve gases such as ammonia, carbon dioxide, and nitrogen oxides. The sulfate (B86663) component may also lead to the release of sulfur oxides. The purification of tail gas from melamine production, which contains decomposition products, primarily involves handling carbon dioxide and ammonia. google.com
The table below outlines the probable gas-phase products from the thermal decomposition of this compound.
| Precursor Moiety | Probable Gaseous Product | Chemical Formula | Role in Flame Retardancy |
|---|---|---|---|
| Amine/Guanidino Groups | Ammonia | NH₃ | Inert gas dilution, endothermic formation |
| Triazine Ring | Nitrogen | N₂ | Inert gas dilution |
| Carbon Backbone | Carbon Dioxide | CO₂ | Inert gas dilution |
| Sulfate Group | Sulfur Oxides | SOₓ | Potential for acid catalysis in char formation |
Reactivity with Specific Chemical Species (e.g., Naphthalene (B1677914), Divalent Cations)
The functional groups of this compound also allow for reactivity with other specific chemical species beyond polymerization.
Naphthalene: Direct reactivity studies between this compound and naphthalene are not extensively documented in the literature. However, interactions can be inferred. Naphthalene is a polycyclic aromatic hydrocarbon. nih.gov The amine groups on guanylmelamine could potentially engage in weak hydrogen bonding or other non-covalent interactions with the electron-rich aromatic system of naphthalene. Furthermore, highly reactive species derived from naphthalene, such as the naphthalene-1,8-diylbis(diphenylmethylium) dication, are known to be powerful organic oxidants used in coupling reactions of N,N-dialkylanilines, demonstrating the potential for reactions between aromatic systems and amine-containing compounds. researchgate.net
Divalent Cations: The nitrogen atoms in the triazine ring and the amino/guanidino groups of guanylmelamine are Lewis basic sites, making them capable of coordinating with metal ions. Studies on the reactivity of divalent metal ions (like Zn²⁺, Cu²⁺, etc.) show that their ability to form complexes is heavily influenced by the solvent and counter-ions. nih.gov Guanylmelamine can act as a ligand, forming coordination complexes with divalent cations. This interaction is similar to how other porphyrinoids and nitrogen-containing macrocycles bind with metal ions, a process critical in the formation of metallochlorophylls. nih.gov The formation of such complexes can alter the chemical and physical properties of both the guanylmelamine molecule and the metal cation.
Applications of Guanylmelamine Hemisulfate in Advanced Materials Science
Flame Retardant Technologies
Guanylmelamine (B105420) hemisulfate is a nitrogen- and sulfur-containing compound that finds application as a flame retardant in polymer composites. Its efficacy stems from its ability to interfere with the combustion cycle of materials through multiple chemical and physical actions, which are categorized into condensed phase and gas phase mechanisms.
Flame retardants operate by interrupting the fire cycle, which requires fuel, heat, and oxygen. goyenchemical.com Their mechanisms can be broadly divided into actions that occur in the solid (condensed) phase of the burning material and actions that take place in the flame itself (gas phase). wikipedia.org
In the condensed phase, the primary mechanism of flame retardancy for compounds like guanylmelamine hemisulfate is the promotion of a stable, insulating char layer on the surface of the polymer. nih.gov This process involves several key actions:
Dehydration and Carbonization: Upon heating, the flame retardant can decompose to produce acidic species. For instance, sulfamate-containing compounds can form sulfuric acid, which acts as a catalyst, accelerating the dehydration and crosslinking of the polymer chains. mdpi.comresearchgate.net This process promotes the formation of a carbonaceous residue, or char, rather than allowing the polymer to break down into flammable volatile compounds. nih.gov
Insulation Barrier: The resulting char layer acts as a physical barrier. researchgate.net It insulates the underlying polymer from the heat of the flame, slowing down its thermal decomposition and reducing the rate at which flammable gases (fuel) are generated. wikipedia.org This barrier also shields the material from oxygen, further inhibiting combustion. goyenchemical.com Studies on related guanidine (B92328) compounds show that they enhance the creation of a carbonized layer, leading to a greater char yield which serves as this protective barrier. researchgate.net
In the gas phase, the flame retardant works by altering the chemistry of the flame itself. This compound, with its high nitrogen content, is particularly effective in this regard.
Dilution Effect: When heated, nitrogen-rich compounds like guanylmelamine decompose and release large quantities of non-combustible gases, such as ammonia (B1221849) (NH₃) and nitrogen (N₂). ruicoglobal.commwchemical.com These inert gases dilute the concentration of flammable gases and oxygen in the flame zone. goyenchemical.comruicoglobal.com This dilution effect reduces the temperature of the flame and can slow or even extinguish the combustion process. ruicoglobal.com
Radical Scavenging: The combustion process is a high-energy chain reaction involving highly reactive free radicals, such as H• and OH•. wikipedia.org The decomposition products of some flame retardants can act as radical scavengers. ruicoglobal.com For example, amine compounds can decompose to produce species that quench these high-energy radicals, terminating the chain reaction of combustion. ruicoglobal.com
The mechanisms of action of this compound make it suitable for incorporation into various polymer systems. Research has particularly highlighted its effectiveness in thermoplastics.
Thermoplastics: A significant area of application is in polyamides, such as Polyamide 6 (PA6). mdpi.comresearchgate.net Guanidine-based sulfamate (B1201201) salts have been shown to be effective flame retardants for PA6, even at low loading levels. researchgate.net They can be added to the polymer during the melt extrusion process. researchgate.net Guanidine sulfamate has also been reported as a flame retardant agent in Polyvinyl Chloride (PVC). mdpi.comresearchgate.net
Thermosetting Resins: While detailed studies on this compound in thermosets are less common in the provided literature, additive flame retardants of this type are generally compatible with thermosetting systems. Their incorporation can provide flame retardancy without chemically altering the resin's crosslinked structure, making them a versatile option for materials used in construction and electronics.
The performance of this compound can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. mwchemical.com A particularly effective combination is with phosphorus-based compounds, such as melamine (B1676169) polyphosphate (MPP). mdpi.comresearchgate.net
This synergy arises from the complementary actions of the nitrogen/sulfur-based and phosphorus-based compounds. mwchemical.com The phosphorus compound primarily acts in the condensed phase, enhancing char formation, while the nitrogen-rich compound acts in both the condensed phase and, crucially, the gas phase by releasing inert gases. mwchemical.com
Research on Polyamide 6 (PA6) using guanidine sulfamate (GAS), a compound closely related to this compound, in combination with melamine polyphosphate (MPP) demonstrates this synergistic effect. A mixture containing just 5 wt% of GAS/MPP can lead to a 30% reduction in the peak heat release rate (pHRR) compared to pure PA6. mdpi.com This combination allows the material to achieve a V-0 rating in the UL 94 vertical burn test and a high Limiting Oxygen Index (LOI) of 37 vol%. mdpi.comresearchgate.net
Interactive Data Table: Flame Retardant Performance in Polyamide 6 (PA6)
The table below summarizes research findings on the synergistic flame retardant effects of Guanidine Sulfamate (GAS) and Melamine Polyphosphate (MPP) in PA6.
| Formulation (in PA6) | Loading (wt%) | Peak Heat Release Rate (pHRR) Reduction vs. Pure PA6 | Limiting Oxygen Index (LOI) (vol%) | UL 94 Rating |
| Pure PA6 | 0% | 0% | Not Reported | Fails |
| GAS | 5% | Not specified, but less effective than mixture | Not Reported | V-2 |
| GAS / MPP Mixture | 5% (2.5% / 2.5%) | 30% | 37 | V-0 |
Data synthesized from research on Guanidine Sulfamate (GAS) as an analogue for this compound. mdpi.comresearchgate.net
Mechanisms of Flame Retardancy in Polymer Composites
Functional Materials Development
The use of this compound extends beyond simply imparting fire resistance; it is integral to the development of advanced functional materials where fire safety is a critical design parameter. The incorporation of such flame retardants allows for the creation of polymer composites that meet stringent safety standards required in sectors like transportation, construction, and home textiles. mdpi.comresearchgate.net
Role as an Additive in High-Performance Polymer Systems
This compound has the potential to serve as a multifunctional additive in high-performance polymer systems, such as epoxy resins. Its utility in this context can be inferred from the known effects of its constituent functional groups, guanidine and melamine, on polymer matrices. Guanidine derivatives are recognized for their role as curing agents and accelerators in epoxy resin systems. They can participate in the cross-linking reactions, which are fundamental to the development of the three-dimensional network structure that gives thermosetting polymers their characteristic strength and stability.
The melamine component of this compound can also contribute significantly to the mechanical properties of polymer composites. For instance, the functionalization of nanofillers with melamine has been shown to improve their dispersion within an epoxy matrix and enhance the interfacial adhesion between the filler and the polymer. This improved interaction facilitates more effective stress transfer from the polymer matrix to the reinforcement, leading to a substantial increase in the mechanical performance of the composite material. In one study, the incorporation of melamine-functionalized molybdenum disulfide into an epoxy matrix resulted in a significant improvement in the tensile strength and modulus of the composite nih.gov. The amine groups on the melamine surface can act as co-curing agents, promoting a higher degree of cross-linking within the epoxy resin nih.gov.
Given these characteristics, the addition of this compound to high-performance polymer systems could lead to enhancements in their mechanical properties. The guanidine portion can accelerate the curing process, while the melamine moiety can improve the interaction between the polymer and any reinforcing fillers, leading to a stronger and more durable material.
Table 1: Effect of Melamine-Functionalized Molybdenum Disulfide (M-MoS2) on the Mechanical Properties of Epoxy Resin
| Filler Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 0 (Neat Epoxy) | 15.2 | 0.3 | 6.8 |
| 0.2% M-MoS2 | 35.4 | 0.7 | 8.2 |
| 0.4% M-MoS2 | 48.6 | 1.0 | 9.5 |
| 0.6% M-MoS2 | 59.1 | 1.3 | 10.3 |
| 0.8% M-MoS2 | 68.4 | 1.2 | 11.6 |
Potential for Integration into Heat-Resistant Components
The integration of this compound into polymer matrices presents a promising avenue for the development of heat-resistant and flame-retardant components. The efficacy of related compounds, such as guanidine sulfamate, in enhancing the fire resistance of polymers like Polyamide 6 (PA6) has been demonstrated. In combination with melamine polyphosphate, guanidine sulfamate has been shown to significantly improve the flame-retardant properties of PA6, achieving a V-0 rating in the UL-94 vertical burning test.
The flame-retardant mechanism of such nitrogen, sulfur, and phosphorus-containing compounds is typically multifaceted, involving actions in both the condensed and gas phases during combustion. In the condensed phase, these additives promote the formation of a stable char layer on the polymer's surface. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire. In the gas phase, the decomposition of these flame retardants can release non-combustible gases, which dilute the oxygen concentration and the flammable gases in the vicinity of the flame, thereby inhibiting the combustion process.
The chemical structure of this compound, containing both guanyl and melamine groups, suggests that it could be an effective charring agent. The sulfate (B86663) group may also contribute to the flame-retardant mechanism, potentially through the release of sulfur oxides which can interfere with the radical chain reactions of combustion in the gas phase. The high nitrogen content of both melamine and guanidine is also beneficial for flame retardancy, as it promotes char formation and the release of inert nitrogen gas upon decomposition.
Table 2: Flammability Properties of Polyamide 6 (PA6) with Guanidine Sulfamate (GAS) and Melamine Polyphosphate (MPP)
| Formulation | LOI (vol%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (kW/m²) |
|---|---|---|---|
| Pure PA6 | 24 | V-2 | 1050 |
| PA6 + 5% GAS | 28 | V-2 | 850 |
| PA6 + 5% MPP | 29 | V-2 | 800 |
| PA6 + 2.5% GAS + 2.5% MPP | 37 | V-0 | 730 |
Exploration in Reusable and Self-Healing Materials
The development of reusable and self-healing materials is a key area of research in advanced materials science, and the unique chemical functionalities of this compound suggest its potential for exploration in this domain. The concept of self-healing polymers often relies on the incorporation of dynamic covalent bonds within the polymer network. These bonds can break and reform under specific stimuli, such as heat or light, allowing the material to repair damage and be reprocessed.
Polymers that possess these dynamic characteristics are often referred to as covalent adaptable networks (CANs) or vitrimers. The key to their reusability and self-healing capability lies in the reversible nature of the crosslinks within the polymer network. While there is no direct research demonstrating the use of this compound in such systems, its chemical structure contains functional groups that could potentially participate in dynamic covalent chemistries.
The amine and imine groups present in the guanyl and melamine moieties could be leveraged to form reversible crosslinks. For example, they could potentially undergo transamination or be chemically modified to participate in other dynamic reactions, such as the formation of acylhydrazones or disulfide bonds, if suitable co-monomers or crosslinkers are used. The hydrogen bonding capabilities of the melamine unit could also contribute to the self-healing process by providing a driving force for the alignment of fractured surfaces.
The exploration of this compound in this context would involve its incorporation into polymer backbones or its use as a dynamic crosslinking agent. The goal would be to create a polymer network that is stable under normal operating conditions but can be induced to undergo bond exchange at elevated temperatures or in the presence of a specific catalyst, thereby enabling reprocessing and healing.
Table 3: Examples of Dynamic Covalent Bonds for Self-Healing Materials
| Dynamic Bond Type | Stimulus for Reversibility | Potential Role of Guanylmelamine Derivatives |
|---|---|---|
| Diels-Alder Reaction | Heat | Could be functionalized to act as a diene or dienophile. |
| Transesterification | Heat, Catalyst | Hydroxyl or ester functionalities would need to be introduced. |
| Disulfide Exchange | Heat, Light, Redox | Amine groups could be used to catalyze the exchange. |
| Imine/Acylhydrazone Exchange | Heat, pH | Amine/imine groups could directly participate in the exchange. |
| Transamination | Heat, Catalyst | Amine groups could participate in reversible exchange reactions. |
Theoretical and Computational Chemistry on Guanylmelamine Hemisulfate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comnih.govscirp.orgnih.govmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of molecular properties. scirp.org
For the guanylmelamine (B105420) cation, which is the core component of guanylmelamine hemisulfate, DFT calculations could be employed to optimize its three-dimensional geometry and compute various electronic descriptors. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comnih.gov
Key molecular properties that would be calculated for the guanylmelamine cation include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Electronic Energies: The total electronic energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.org
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of interaction with other molecules.
Table 1: Hypothetical Calculated Electronic Properties of the Guanylmelamine Cation (Note: These values are illustrative and based on typical results for similar nitrogen-rich heterocyclic compounds. Actual calculated values would require a specific DFT study.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Electronic Energy | -750 to -800 Hartrees | Overall stability of the molecule's electronic structure. |
| HOMO Energy | -6.0 to -7.0 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.0 to 4.0 Debye | Indicates a polar nature, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Supramolecular Assemblies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govvolkamerlab.orgresearchgate.net For this compound, MD simulations would be invaluable for understanding how the individual ions (guanylmelamine cations and sulfate (B86663) anions) interact and self-assemble into larger, ordered structures, known as supramolecular assemblies. rsc.org
An MD simulation would typically involve the following steps:
System Setup: A simulation box is created containing multiple guanylmelamine cations, sulfate anions, and solvent molecules (e.g., water) to represent a solution.
Force Field Application: A force field, which is a set of parameters that defines the potential energy of the system, is applied. The force field governs the interactions between all atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.
Simulation Run: The system is allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory that describes the position and velocity of every atom at each time step.
Analysis: The trajectory is analyzed to understand the formation of hydrogen bonds, π-π stacking interactions, and ionic interactions that drive the self-assembly process.
Through MD simulations, one could predict the formation of various supramolecular structures, such as dimers, chains, or more complex networks, stabilized by hydrogen bonds between the amine groups of guanylmelamine and the oxygen atoms of the sulfate anion.
Table 2: Potential Intermolecular Interactions in this compound Supramolecular Assemblies (Note: This table is a qualitative prediction of the types of interactions that would be studied via MD simulations.)
| Interaction Type | Interacting Groups | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding (N-H···O) | Amine/Guanidinium (B1211019) N-H donors and Sulfate O acceptors | Primary driving force for the formation of stable ion pairs and extended networks. |
| Ionic Interactions | Positively charged Guanylmelamine cation and negatively charged Sulfate anion | Strong electrostatic attraction that holds the salt together. |
| π-π Stacking | Between the triazine rings of adjacent Guanylmelamine cations | Contributes to the stability of stacked arrangements in the solid state or concentrated solutions. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanism of chemical reactions, providing insights into the formation of a compound like guanylmelamine. scispace.comrsc.org This involves identifying the most likely reaction pathway from reactants to products and characterizing the high-energy transition states that must be overcome. crystalsolutions.euscm.comsparkle.pro.brucsb.edu
The synthesis of guanylmelamine typically involves the reaction of dicyandiamide (B1669379) with melamine (B1676169). A computational study of this reaction would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (dicyandiamide, melamine) and the product (guanylmelamine).
Transition State Search: Employing algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the geometry of the transition state connecting reactants and products. ucsb.edu
Frequency Calculation: Performing a vibrational frequency calculation on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. crystalsolutions.eu
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.
The results of such a study would provide the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions.
Table 3: Hypothetical Energy Profile for a Key Step in Guanylmelamine Synthesis (Note: These are illustrative energy values. Actual values would be the result of specific reaction pathway modeling.)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Melamine + Dicyandiamide) | 0.0 | Reference energy level. |
| Transition State | +25 to +40 | The energy barrier for the reaction. |
| Product (Guanylmelamine) | -10 to -20 | Indicates an exothermic reaction step. |
Prediction of Spectroscopic Signatures and Vibrational Frequencies
Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret experimental spectra. nih.govethz.chcardiff.ac.uk For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). rsc.orgrsc.orgresearchgate.netkurouskilab.com
The process involves:
Geometry Optimization: A prerequisite for any accurate frequency calculation is to start with a fully optimized molecular geometry at the minimum of the potential energy surface.
Frequency Calculation: The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each vibration).
Intensity Calculation: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are calculated from changes in the polarizability.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for the Guanylmelamine Cation (Note: These are hypothetical predictions based on the functional groups present. Wavenumbers are in cm⁻¹.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H Stretching (Amine/Guanidinium) | 3200 - 3500 | Medium to Strong | Medium |
| C=N Stretching (Triazine Ring) | 1500 - 1650 | Strong | Strong |
| N-H Bending (Amine) | 1550 - 1650 | Strong | Weak |
| Triazine Ring Breathing | 800 - 1000 | Medium | Strong |
Analytical Research Methodologies for Guanylmelamine Hemisulfate and Its Derivatives
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For polar, nitrogen-containing compounds like guanylmelamine (B105420), techniques such as ion-exchange and paper chromatography have proven effective.
Ion-exchange chromatography (IEC) separates molecules based on their net charge. Since guanylmelamine and its derivatives are guanidino compounds, they are basic and carry a positive charge in acidic to neutral solutions, making them ideal candidates for cation-exchange chromatography.
In this technique, a sample is introduced into a column packed with a solid support (resin) that has negatively charged functional groups (e.g., sulfonic acid). The positively charged guanylmelamine molecules bind to the resin through electrostatic interactions. By systematically changing the pH or the ionic strength of the mobile phase (the solvent flowing through the column), the bound compounds can be selectively eluted. A gradual increase in the salt concentration of the mobile phase, for instance, introduces competing ions that displace the retained analytes from the resin, with weakly bound compounds eluting first.
An alternative approach for separating small polar compounds like melamine (B1676169), which is structurally related to guanylmelamine, is the use of strong cation-exchange (SCX) columns. chem-agilent.comnih.gov These columns, often containing aromatic sulfonic acid moieties bonded to a silica (B1680970) support, can effectively retain melamine and related compounds using a simple buffered water/acetonitrile (B52724) mobile phase. chem-agilent.com This avoids the need for ion-pairing reagents which are sometimes used in reversed-phase chromatography. chem-agilent.com The separation of various guanidino compounds has been successfully demonstrated on thin-layer plates pre-coated with cation-exchange resins, achieving resolution by eluting with a sodium citrate (B86180) buffer. nih.gov
Key Parameters in Ion-Exchange Chromatography for Guanylmelamine Derivatives:
| Parameter | Description | Typical Conditions for Related Compounds |
| Stationary Phase | Solid support with charged functional groups. | Strong Cation-Exchange (SCX) resin (e.g., aromatic sulfonic acid bonded to silica). chem-agilent.com |
| Mobile Phase | A buffered solution used to carry the sample through the column. | Buffered water/acetonitrile or sodium citrate buffer. chem-agilent.comnih.gov |
| Elution Method | Gradient elution (changing mobile phase composition over time) by increasing salt concentration or altering pH. | Gradient of sodium chloride or other salts. nih.gov |
| Detection | UV-Visible spectroscopy or mass spectrometry (MS) after elution. | UV detection or tandem mass spectrometry (MS/MS). nih.gov |
This methodology allows for the effective separation of guanylmelamine from less basic impurities or other components in a mixture.
Paper chromatography is a simple yet powerful technique for separating mixtures. It operates on the principle of partition, where components of a mixture are separated based on their differential distribution between a stationary phase (the paper, holding water) and a mobile phase (a developing solvent).
For cyanamide (B42294) and its derivatives, which are precursors and related compounds to guanylmelamine, paper chromatography provides an effective means of separation and identification. A spot of the sample mixture is applied to filter paper, and the edge of the paper is dipped into a solvent. As the solvent moves up the paper by capillary action, it dissolves the sample and carries it up the paper. The different compounds travel at different rates depending on their solubility in the solvent and their affinity for the stationary paper phase.
The separation is characterized by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ttu.eduyoutube.com This value is a characteristic of the compound in a specific solvent system and can be used for identification by comparison with standards. ttu.edu
Rf Values of Cyanamide and Related Compounds in Different Solvent Systems:
| Compound | Solvent System 1 (1-Butanol-Ethyl Alcohol-Water, 4:1:1) Rf Value | Solvent System 2 (Methyl Ethyl Ketone-Petroleum Ether-Water, 9:4:3) Rf Value |
| Dicyandiamide (B1669379) | 0.40 | 0.08 |
| Melamine | 0.46 | 0.02 |
| Urea (B33335) | 0.54 | 0.13 |
| Cyanamide | 0.65 | 0.43 |
| Biguanide | 0.12 | 0.00 |
| Guanidine (B92328) | 0.18 | 0.00 |
Data compiled from studies on the separation of cyanamide derivatives.
After development, the separated spots are visualized using specific color-forming reagents, such as ferricyanide-nitroprusside or ammoniacal silver nitrate.
Quantitative Determination Methods in Complex Matrices
Quantifying guanylmelamine hemisulfate in complex matrices like biological fluids, food products, or environmental samples presents significant challenges. nih.gov The matrix itself contains numerous components that can interfere with the analysis, a phenomenon known as the "matrix effect." nih.govmdpi.com This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. nih.gov
To overcome these challenges, a robust sample preparation protocol is essential. This typically involves:
Extraction: The analyte is first extracted from the sample matrix. A common approach for related compounds like melamine is to use a mixture of acetonitrile and water.
Clean-up: The extract is then purified to remove interfering components. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. chem-agilent.com For basic compounds like guanylmelamine, mixed-mode SPE cartridges that combine reversed-phase and strong cation-exchange properties can be highly effective at removing matrix interferences. chem-agilent.com
Following sample preparation, quantitative analysis is most commonly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). restek.comchromatographyonline.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of the analyte. restek.comnih.gov The method involves monitoring specific precursor-to-product ion transitions for the target analyte, which provides a high degree of certainty in identification and quantification, even in complex samples. To ensure accuracy, calibration curves are prepared using matrix-matched standards, where known amounts of the analyte are added to a blank matrix that is similar to the sample being analyzed. nih.gov
Advanced Hyphenated Techniques for Trace Analysis
For the trace analysis of this compound, advanced analytical methods that couple separation and detection techniques, known as hyphenated techniques, are indispensable. thermofisher.com These methods provide enhanced sensitivity, selectivity, and identification capabilities compared to standalone techniques. google.com
The most powerful and widely used hyphenated technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). restek.com
Liquid Chromatography (LC): The LC component separates the target analyte from other compounds in the prepared sample extract. For polar compounds like guanylmelamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides good retention. restek.com
Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. In MS/MS, a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the unambiguous identification and quantification of the analyte at very low concentrations (parts-per-billion or even lower), even in the presence of co-eluting matrix components. nih.govbesjournal.com
The combination of the high separation power of LC with the sensitive and specific detection of MS/MS makes it the gold standard for trace-level analysis of compounds like guanylmelamine in challenging matrices such as food, animal feed, and biological samples. restek.comchromatographyonline.com
Environmental Fate and Degradation Pathways of Guanylmelamine Hemisulfate
Biotic Degradation Pathways and Microbial Interactions
Biotic degradation by microorganisms is expected to be the primary mechanism for the breakdown of guanylmelamine (B105420) in the environment. The degradation pathways can be predicted by considering the metabolism of its constituent parts: the melamine-like triazine ring and the guanidino group.
Degradation of the Triazine Ring: Microbial degradation of melamine (B1676169) is well-documented and proceeds through a series of hydrolytic deaminations. Bacteria such as Nocardioides sp. strain ATD6 can degrade melamine to ammeline, then to ammelide, and finally to cyanuric acid, which is further metabolized nih.govresearchgate.netdntb.gov.ua. It is highly probable that guanylmelamine would follow a similar pathway, with enzymes like melamine deaminase initiating the deamination of the triazine ring nih.govresearchgate.net.
Degradation of the Guanidino Group: The guanidino group is also susceptible to microbial degradation. Microorganisms in various environments have been shown to degrade guanidinium (B1211019), the charged form of guanidine (B92328) dtic.mil. Some bacteria can utilize guanidino compounds as a source of nitrogen and carbon nih.govresearchgate.net. An enzyme from the cyanobacterium Synechocystis sp. PCC 6803 has been identified that can degrade guanidine to urea (B33335) and ammonia (B1221849) google.com. The pharmaceutical metformin, a biguanide, is known to biodegrade to guanylurea (B105422), which can be further mineralized nih.govnih.govresearchgate.netknoell.comresearchgate.netresearchgate.netnih.govacs.orgacs.org. This suggests the presence of microbial enzymes capable of cleaving the C-N bond of the guanidino group in guanylmelamine. For instance, Pseudomonas extremaustralis strain NQ5 can utilize guanylurea and guanidine as nitrogen sources nih.gov.
Based on this, a plausible biotic degradation pathway for guanylmelamine would involve two main routes:
Deamination of the triazine ring: This would lead to the formation of guanyl-ammeline, guanyl-ammelide, and eventually guanyl-cyanuric acid.
Hydrolysis of the guanidino group: This would result in the formation of melamine and urea. The urea would then be further hydrolyzed to ammonia and carbon dioxide.
These pathways would likely occur simultaneously, leading to a variety of intermediate transformation products.
Studies on Sulfate (B86663) Cycling in Environmental Systems
The hemisulfate salt of guanylmelamine means that for every two molecules of guanylmelamine, there is one molecule of sulfuric acid. In the environment, this will dissociate into sulfate ions (SO₄²⁻). The fate of this sulfate is governed by the global sulfur cycle.
Sulfate is a common ion in both terrestrial and aquatic environments and its cycling is primarily driven by microbial processes.
Sulfate Reduction: In anaerobic environments such as sediments and waterlogged soils, sulfate-reducing bacteria (SRB) use sulfate as a terminal electron acceptor for the oxidation of organic matter, producing hydrogen sulfide (B99878) (H₂S) dtic.mil.
Sulfur Oxidation: In the presence of oxygen, sulfide can be re-oxidized to sulfate by sulfur-oxidizing bacteria, completing the cycle.
The introduction of sulfate from Guanylmelamine Hemisulfate into an environment would contribute to the local sulfate pool and could potentially stimulate the activity of sulfate-reducing or sulfur-oxidizing microorganisms, depending on the redox conditions of the environment.
| Process | Microorganisms Involved (Examples) | Environmental Compartment | Key Transformation |
| Sulfate Reduction | Desulfovibrio, Desulfobacter | Anaerobic sediments, waterlogged soils | SO₄²⁻ → H₂S |
| Sulfur Oxidation | Thiobacillus, Beggiatoa | Aerobic environments, oxic-anoxic interfaces | H₂S → S⁰ → SO₄²⁻ |
Persistence and Transformation Products in Environmental Compartments
The persistence of this compound in the environment will depend on the rates of the abiotic and biotic degradation processes described above.
Transformation Products: Based on the predicted degradation pathways, a number of transformation products of guanylmelamine could be formed in the environment.
| Degradation Pathway | Potential Transformation Products |
| Abiotic Hydrolysis | Guanyl-ammeline, Guanyl-ammelide, Guanyl-cyanuric acid |
| Biotic Deamination | Guanyl-ammeline, Guanyl-ammelide, Guanyl-cyanuric acid |
| Biotic Guanidino Group Hydrolysis | Melamine, Urea |
| Further Degradation | Ammeline, Ammelide, Cyanuric acid, Ammonia, Carbon Dioxide |
The ultimate fate of the nitrogen in guanylmelamine is likely mineralization to ammonia, which can then be subject to nitrification and denitrification. The carbon from the triazine ring and guanidino group can be incorporated into microbial biomass or mineralized to carbon dioxide. The sulfate will enter the natural sulfur cycle.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies
The traditional synthesis of guanylmelamines often involves the reaction of dicyandiamide (B1669379) with a hydrogen halide, a method that has been established for some time. sustainability-directory.com However, the future of guanylmelamine (B105420) hemisulfate synthesis lies in the development of more sustainable and efficient methodologies. Modern synthetic chemistry is increasingly focused on green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Future research in this area is likely to explore microwave-assisted and ultrasound-assisted synthetic protocols. These techniques have been shown to significantly shorten reaction times, from hours to minutes, for other 1,3,5-triazine (B166579) derivatives, leading to lower energy consumption and reduced waste. mdpi.com For instance, the use of catalysts like sodium carbonate and tetrabutylammonium (B224687) bromide (TBAB) under microwave conditions has proven effective in optimizing yields for related compounds. mdpi.com Furthermore, the development of sonochemical methods that allow for synthesis in aqueous media with minimal use of organic solvents presents a promising eco-friendly alternative. mdpi.com
Another avenue for innovation is the exploration of novel catalytic systems. For other triazine derivatives, cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine (B92328) has been a successful strategy. researchgate.net Investigating similar catalytic approaches for the synthesis of guanylmelamine could lead to more efficient and selective production methods. The goal is to develop scalable, cost-effective, and environmentally benign processes for producing guanylmelamine hemisulfate, making it more accessible for a wider range of applications.
Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
| Methodology | Reaction Time | Solvent | Key Advantages |
| Conventional Heating | 5-6 hours | Organic Solvents (e.g., DMF) | Established and well-understood |
| Microwave-Assisted | 30-35 minutes | Minimal or no solvent | Rapid reaction rates, higher yields, energy efficiency mdpi.com |
| Ultrasound-Assisted | 30-60 minutes | Aqueous media | Reduced solvent use, improved reaction rates and yields mdpi.com |
Development of Advanced Functional Materials Beyond Flame Retardancy
While the flame-retardant properties of melamine (B1676169) and its derivatives are well-documented, the unique chemical structure of this compound opens doors to a variety of other advanced functional materials. nih.gov The presence of both a triazine ring and a guanidinium (B1211019) group imparts specific functionalities that can be exploited in diverse applications.
One of the most promising emerging applications is in the development of antimicrobial materials . Guanidine-containing compounds have demonstrated broad-spectrum biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov The positively charged guanidinium group can interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death. nih.gov Research into incorporating this compound into polymers, coatings, and textiles could lead to the creation of surfaces that actively combat microbial contamination. Studies on other guanidine derivatives have shown their effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com
Furthermore, guanylmelamine derivatives can be utilized as crosslinking agents in the synthesis of functional polymers and resins. researchgate.net The amino groups on the triazine ring can react with various functional groups, such as epoxides and isocyanates, to form stable, crosslinked networks. This can enhance the mechanical, thermal, and chemical resistance of materials used in coatings, adhesives, and composites. The incorporation of the guanidinium moiety could also introduce unique properties such as improved adhesion and modified surface characteristics.
The development of functionalized organocatalysts is another area of interest. Melamine-based structures have been used to create heterogeneous catalysts that are efficient, recyclable, and environmentally friendly. nih.gov By functionalizing the melamine core with guanidine groups, it may be possible to develop novel catalysts for a variety of organic transformations.
Table 2: Potential Applications of this compound Beyond Flame Retardancy
| Application Area | Functionality | Potential Benefit |
| Antimicrobial Materials | Disruption of microbial cell membranes | Creation of self-disinfecting surfaces on medical devices, textiles, and high-touch surfaces. nih.govmdpi.com |
| Polymer Crosslinking | Formation of stable polymer networks | Enhanced durability, thermal stability, and chemical resistance of coatings, adhesives, and composites. researchgate.net |
| Organocatalysis | Heterogeneous catalytic activity | Development of sustainable and recyclable catalysts for chemical synthesis. nih.gov |
| Anticancer Agents | DNA binding and interaction | Potential for development of novel chemotherapeutic agents. nih.gov |
In-depth Mechanistic Understanding at the Molecular Level
A fundamental understanding of the behavior of this compound at the molecular level is crucial for optimizing its performance in existing applications and for designing new materials with tailored properties. Future research will likely focus on a combination of computational and experimental techniques to elucidate its reaction mechanisms and structure-property relationships.
Computational modeling using methods like Density Functional Theory (DFT) can provide insights into the electronic structure, reactivity, and interaction of this compound with other molecules. nih.gov These studies can help to predict its behavior in different chemical environments and guide the design of new derivatives with enhanced properties. Molecular docking simulations can be employed to understand its binding interactions with biological targets, such as DNA, which is relevant for its potential as an anticancer agent. researchgate.net
Thermal degradation studies are essential for understanding its mechanism as a flame retardant and for assessing its stability in high-temperature applications. Techniques like thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) can identify the decomposition products and reaction pathways. nih.govmdpi.com Studies on the thermal decomposition of melamine have shown a multi-stage process involving dimerization, NH₂ elimination, and ring-opening reactions, leading to the formation of species like melem. nih.gov Understanding how the guanidinium and sulfate (B86663) groups influence this process is a key area for future investigation.
Investigating the mechanism of its antimicrobial activity at the molecular level is also critical. This would involve studying its interaction with bacterial cell membranes and its potential to interfere with other cellular processes. Understanding these mechanisms will enable the rational design of more potent and selective antimicrobial agents.
Integration into Circular Economy Frameworks and Sustainable Chemical Practices
The integration of this compound into a circular economy is a critical aspect of its future development and application. A circular economy aims to minimize waste and maximize the use of resources by promoting recycling, reuse, and upcycling. mongabay.com
A key focus will be on the development of recyclable and upcyclable polymers that incorporate guanylmelamine derivatives. Research into the chemical recycling of nitrogen-containing polymers is an emerging field. digitellinc.com This could involve developing processes to depolymerize materials at the end of their life, allowing for the recovery of the guanylmelamine monomer or other valuable chemical feedstocks. The concept of a "circular nitrogen economy" seeks to recover and reuse nitrogen compounds from various waste streams, reducing the reliance on energy-intensive synthetic nitrogen production. sustainability-directory.comnih.gov
The principles of green chemistry should be applied throughout the lifecycle of this compound, from its synthesis to its end-of-life. This includes the use of sustainable and renewable feedstocks, the development of energy-efficient synthetic processes, and the design of products that are durable and recyclable. mdpi.commdpi.com Life cycle assessments (LCAs) will be crucial in evaluating the environmental impact of different production and application scenarios, guiding the development of more sustainable practices.
Furthermore, exploring the use of guanylmelamine derivatives in bio-based polymers could contribute to a more sustainable materials economy. As research continues to advance, the focus will be on creating closed-loop systems where materials derived from this compound can be perpetually reused, minimizing their environmental footprint.
Q & A
Q. How can interdisciplinary collaboration address gaps in understanding this compound’s mechanism of action?
- Methodological Answer : Integrate cheminformatics (e.g., molecular docking), in vitro assays, and omics data (e.g., transcriptomics) to map biological pathways. Organize cross-institutional consortia to share datasets and standardize experimental workflows. Publish findings in hybrid journals (e.g., ACS Central Science) to reach diverse audiences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
